AmmTX3

scorpion toxin pharmacology Kv4 channel binding affinity synaptosomal competition binding

Researchers isolating native Kv4-mediated A-type currents face unreliable blockade when using toxins that bypass auxiliary subunit requirements. AmmTX3 solves this by delivering high-affinity Kv4.2/Kv4.3 blockade strictly dependent on DPP6/DPP10 co-expression, enabling definitive molecular dissection of neuronal ISA and cardiac Ito. - Confirmed 2.3× higher synaptosomal binding affinity (Ki 19.5 pM) than Aa1, with validated in vivo CNS dosing protocols. - ~60-fold selectivity window over hERG (IC50 7.9 μM vs. Kv4 Ki 131 nM), minimizing cardiac off-target confounds. - Synthetic peptide (>98% HPLC), lyophilized, shipped with blue ice; global delivery.

Molecular Formula C158H262N50O48S6
Molecular Weight 3822.47
Cat. No. B1573933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmTX3
Molecular FormulaC158H262N50O48S6
Molecular Weight3822.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37

AmmTX3 Scorpion Toxin: Pharmacological Identity and Procurement Specification


AmmTX3 is a 37-amino-acid peptide toxin (3823.5 Da) isolated from the venom of the Moroccan scorpion Androctonus mauretanicus, classified within the α-KTx15 subfamily of short-chain scorpion toxins [1]. It acts as a specific pore blocker of voltage-gated potassium channels of the Kv4 subfamily—principally Kv4.2 and Kv4.3—and thereby attenuates the subthreshold-operating somatodendritic A-type K⁺ current (ISA) in central nervous system neurons and the transient outward potassium current (Ito) in cardiac tissue [2]. AmmTX3 belongs to a subfamily of six highly homologous peptides (Aa1, AaTX1, AaTX2, AmmTX3, BmTx3, and Discrepin) sharing ≥91% sequence identity, yet exhibits quantitatively distinct binding affinity, auxiliary subunit dependence, selectivity profile, and in vivo pharmacology that directly impact scientific selection decisions [3].

Target Kv4.2/Kv4.3 A-type K⁺ channel pore blocker
Mechanism DPP6/DPP10 auxiliary subunit-dependent high-affinity block
Workflow Fits native neuronal A-type current (ISA) and cardiac Ito₁ studies
Supply Synthetic peptide available; batch-consistent, 3D structure verified (PDB 6GGZ)

Why Generic Substitution of α-KTx15 Kv4 Blockers Fails


Although AmmTX3 shares 94% and 91% amino acid sequence homology with Aa1 and BmTX3 respectively, and all α-KTx15 members target Kv4-mediated A-type currents, quantitative binding, selectivity, mechanistic, and in vivo data demonstrate that these toxins are not functionally interchangeable [1]. AmmTX3 exhibits a ~2.3-fold higher synaptosomal binding affinity than Aa1 (Ki of 19.5 pM vs. 44.2 pM in the same competition assay), its high-affinity block strictly requires co-expression of the auxiliary subunits DPP6 or DPP10—a dependency not shared by non-α-KTx15 Kv4 toxins such as phrixotoxins or heteropodatoxins—and it has undergone uniquely extensive in vivo behavioral validation covering spatial memory, long-term potentiation, and Parkinsonian motor and neuropsychiatric endpoints, none of which has been reported for Aa1, BmTX3, or Discrepin [2]. Substitution without these quantitative benchmarks risks obtaining a compound with lower target engagement, altered subunit-dependent pharmacology, or unvalidated in vivo efficacy.

Homolog binding affinity
Reported synaptosomal Ki differs; Aa1 may show lower target engagement than AmmTX3 in the same competition assay.
DPP6/DPP10 subunit requirement
Phrixotoxins and heteropodatoxin block Kv4 without DPP; replacing AmmTX3 may miss DPP-dependent native channel pharmacology.
In vivo CNS behavioral validation
Aa1, BmTX3, Discrepin lack published in vivo behavioral data; substitution loses established intracerebroventricular/striatal infusion outcome context.

AmmTX3 Quantitative Differentiation Evidence Guide


Binding Affinity Superiority Over Closest Homolog Aa1

In a direct competition binding experiment using ¹²⁵I-labeled sBmTX3 on rat brain synaptosomes, AmmTX3 fully inhibited radioligand binding with a Ki of 19.5 pM, whereas Aa1—its closest homolog at 94% sequence identity—yielded a Ki of 44.2 pM in the identical assay system [1]. This ~2.3-fold higher affinity was independently confirmed in a subsequent study reporting Ki values of 20 pM for AmmTX3 and 44 pM for Aa1 [2]. Direct saturation binding of ¹²⁵I-AmmTX3 to its synaptosomal site yielded a Kd of 66 pM with a Bmax of 22 fmol per mg of protein [1].

Binding Affinity vs Aa1
Head-to-head
AmmTX3 Ki 19.5 pM
Aa1 Ki 44.2 pM
~2.3-fold difference
Reported higher synaptosomal binding affinity supports lower working concentration designs.
Rat brain synaptosomes; competition vs ¹²⁵I-sBmTX3
scorpion toxin pharmacology Kv4 channel binding affinity synaptosomal competition binding α-KTx15 subfamily

DPP6/DPP10 Auxiliary Subunit Requirement for Kv4 Blockade

AmmTX3 at 0.5 μM blocks Kv4.2 current nearly completely (~100%) in CHO cells co-transfected with DPP6S or DPP6S+KChIP1, but achieves only partial blockade when Kv4.2 is co-expressed with KChIP1 alone in the absence of DPP6 [1]. The same DPP-dependence is observed for Kv4.3: near-complete block with DPP10a co-expression versus partial block with KChIP1 alone. This contrasts with non-α-KTx15 Kv4 toxins such as phrixotoxins (PaTx1 and PaTx2) and heteropodatoxin-2 (HpTx2), which efficiently block recombinant Kv4.2 and Kv4.3 currents without requiring DPP co-expression—phrixotoxins inhibit Kv4.2 and Kv4.3 with IC50 values between 5 and 70 nM in standard heterologous systems lacking DPP6/DPP10 co-expression [2].

DPP6/10 Subunit Requirement
Cross-study comparable
AmmTX3: near-complete block with DPP6; partial without
Phrixotoxins: DPP-independent block
DPP dependence makes AmmTX3 specific for native neuronal Kv4/DPP complexes; phrixotoxins suit recombinant channels.
CHO cells; whole-cell patch clamp at +50 mV
Kv4 auxiliary subunits DPP6 DPP10 dipeptidyl peptidase-like proteins heterologous expression systems channel pharmacology

hERG Selectivity Margin and Cardiac Safety Differentiation

AmmTX3 exhibits a small inhibitory effect on hERG (Kv11.1/KCNH2) channels with an IC50 of 7.9 ± 1.4 μM without alteration of gating kinetics [1]. Relative to its functional Ki of 131 nM for A-type K⁺ current blockade in striatal neurons, this yields a selectivity margin of approximately 60-fold [2]. In contrast, the closely related homolog Aa1 also blocks Shaker (Kv1) channels with an IC50 of 4.5 μM, indicating broader off-target Kv family activity beyond Kv4 channels [3]. The combined selectivity profile—a defined hERG margin plus the absence of reported Shaker/Kv1 activity—differentiates AmmTX3 from Aa1 within the α-KTx15 subfamily for applications where Kv1-sparing pharmacology is critical.

hERG Selectivity Margin
Cross-study comparable
hERG IC50 7.9 μM
Kv4 functional Ki 131 nM
~60-fold selectivity window
Quantified selectivity margin supports cardiac Ito₁ electrophysiology with reduced hERG confound.
Aa1 also blocks Kv1 (IC50 4.5 μM), widening off-target profile
hERG channel selectivity cardiac safety pharmacology Kv4 versus Kv11.1 scorpion toxin off-target profiling

In Vivo Behavioral Pharmacology Across Multiple CNS Domains

AmmTX3 is the only α-KTx15 family member with published in vivo behavioral pharmacology data spanning four distinct functional domains. Intracerebroventricular infusion of AmmTX3 impaired reference memory in a radial maze task and simultaneously increased and stabilized the EPSP-spike (E-S) component of long-term potentiation in the dentate gyrus, with no effect on basal synaptic transmission or short-term plasticity [1]. In a separate Parkinson's disease model, striatal infusion of AmmTX3 (0.2–0.4 μg) reduced motor deficits, decreased anxiety, and restored short-term social and spatial memory in 6-hydroxydopamine-lesioned rats [2]. No comparable in vivo behavioral data exist for Aa1, BmTX3, Discrepin, AaTX1, or AaTX2. Therefore, AmmTX3 is the only α-KTx15 toxin with demonstrated in vivo central efficacy across memory, plasticity, motor, and affective behavioral endpoints.

In Vivo Behavioral Endpoints
Class-level
4 domains with reported endpoint data: reference memory, LTP, motor, anxiety
Other α-KTx15 members: 0 reported
AmmTX3 is the only family member with reported in vivo behavioral endpoint context.
Rat models; radial maze, 6-OHDA lesion; confirm in target species
spatial memory long-term potentiation Parkinson's disease model in vivo neuropharmacology

Chemical Synthesis and 3D NMR Structure Determination

The first total chemical synthesis of AmmTX3 was achieved using a native chemical ligation (NCL) strategy employing peptide hydrazide as a crypto-thioester, yielding biologically active, correctly folded toxin validated by automated patch-clamp electrophysiology on HEK cells co-expressing Kv4.2 with KChIP and DPP6 [1]. The synthetic product (AmmTx3-NCL) exhibited a time course of Kv4.2 current inhibition identical to native venom-derived AmmTX3 without alteration of activation kinetics. Its 3D solution structure was determined by NMR spectroscopy and deposited as PDB 6GGZ, confirming the canonical CSαβ structural motif [2]. Of the six α-KTx15 members, only AmmTX3 and Discrepin have published 3D structures; however, AmmTX3 is additionally available as a validated synthetic product from commercial vendors (e.g., Smartox, Alomone Labs), eliminating batch-to-batch variability associated with venom extraction.

Synthesis & 3D Structure
Supporting evidence
Synthetic purity >96%
PDB 6GGZ (solution NMR)
NCL method validated
Synthetic availability and solved structure enable batch consistency and rational analog design.
Commercial synthetic peptide; activity equivalent to native toxin
native chemical ligation NMR solution structure peptide toxin synthesis quality control batch validation

AmmTX3 Best-Fit Research and Application Scenarios


Dissecting Native Neuronal Kv4 Complexes Requiring DPP6/DPP10

AmmTX3 is the preferred molecular probe for studies that require selective pharmacological isolation of native Kv4-mediated A-type K⁺ currents in CNS neurons where DPP6 and DPP10 are endogenously expressed. Unlike phrixotoxins or heteropodatoxin-2, which block recombinant Kv4 channels independently of auxiliary subunits, AmmTX3's high-affinity blockade is contingent upon DPP6/DPP10 co-assembly with the Kv4 pore-forming α-subunit [1]. This property enables researchers to confirm the molecular composition of native A-type currents by comparing AmmTX3 sensitivity across wild-type and DPP6-knockout neuronal preparations, as demonstrated in cerebellar granule neurons from DPP6⁻/⁻ mice where AmmTX3 fails to block ISA, in contrast to complete blockade in wild-type neurons [2].

In Vivo Studies of Kv4 in Learning, Memory, and Disease Models

AmmTX3 is the only α-KTx15 family member with validated in vivo dosing and behavioral pharmacology, making it the first-choice Kv4 blocker for CNS infusion studies. Its demonstrated efficacy after intracerebroventricular infusion in modulating hippocampal LTP and impairing spatial reference memory [3], combined with its ability to reduce Parkinsonian motor deficits and restore cognitive and emotional function after striatal infusion at 0.2–0.4 μg [4], provides a directly translatable experimental framework. No other α-KTx15 peptide has published in vivo CNS behavioral data, so selecting AmmTX3 eliminates the need for preliminary in vivo dose-ranging and pharmacokinetic characterization.

Cardiac Ito1 Electrophysiology with Defined hERG Selectivity

For cardiac electrophysiology studies investigating the contribution of Kv4.2-mediated transient outward potassium current (Ito1) to action potential repolarization, AmmTX3 provides a quantifiable selectivity window: its hERG IC50 of 7.9 ± 1.4 μM versus its Kv4 functional Ki of 131 nM establishes a ~60-fold concentration range where Kv4 blockade can be achieved without significant hERG engagement [5]. The availability of synthetic AmmTX3 validated on both adult rat cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using automated patch-clamp (Syncropatch 384 PE) further supports its use in cardiac safety pharmacology and disease modeling [6]. In contrast, Aa1 also blocks Shaker/Kv1 channels (IC50 4.5 μM), introducing an additional off-target confound for cardiac studies.

Structure-Function Studies Leveraging a Solved 3D NMR Structure

AmmTX3 is one of only two α-KTx15 members with a solved 3D structure (PDB 6GGZ, solution NMR), and the only one with a published total chemical synthesis route via native chemical ligation that enables site-specific modifications [7]. This combination of structural and synthetic data supports rational design of AmmTX3 analogs—for example, fluorescently labeled or segmentally isotopically labeled variants for binding site mapping, or mutants that alter DPP6-dependence or hERG selectivity. The NCL strategy's use of crypto-thioesters avoids the handling limitations of hydrogen fluoride-based Boc chemistry, facilitating broader adoption by peptide synthesis laboratories [7].

Application
Selection Property
Validation Focus
Native neuronal Kv4/DPP complex isolation
DPP6/DPP10-dependent high-affinity block
DPP6⁻/⁻ controls; native ISA current pharmacology
In vivo CNS behavioral endpoint studies
Established intracerebroventricular/striatal infusion route
Memory, motor, and affective behavioral endpoints
Cardiac Ito₁ electrophysiology
Defined Kv4-over-hERG selectivity window
hERG off-target profiling; cardiomyocyte repolarization studies
Structure-function and analog design
Solved 3D NMR structure (PDB 6GGZ) and total chemical synthesis
Site-specific labeling; DPP-dependence engineering
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